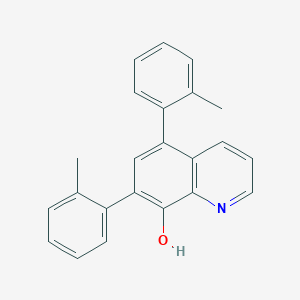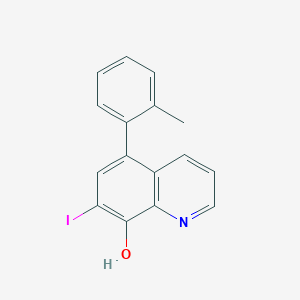![molecular formula C8H10N4S B12894081 4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-84-1](/img/structure/B12894081.png)
4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a propylthio group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit diverse biological activities.
1,2,3-Triazolo[4,5-b]pyridines: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1,2,3-Triazolo[1,5-a]pyrazines: Another class of triazole-fused heterocycles with potential therapeutic applications.
Uniqueness
4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the propylthio group. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
36258-84-1 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC名 |
4-propylsulfanyl-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H10N4S/c1-2-5-13-8-7-6(3-4-9-8)10-12-11-7/h3-4H,2,5H2,1H3,(H,10,11,12) |
InChIキー |
JTJCKXNWSOHJCR-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=CC2=NNN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
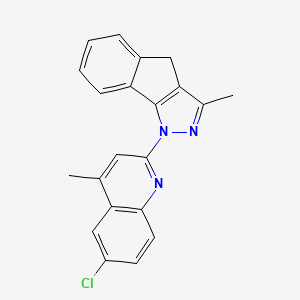
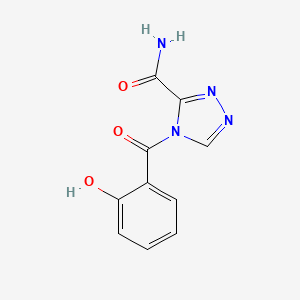
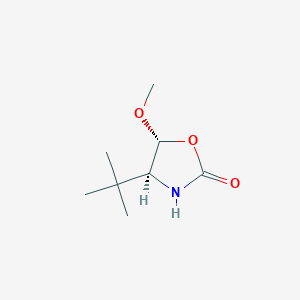
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
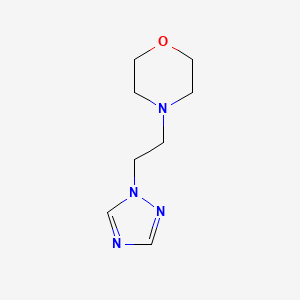
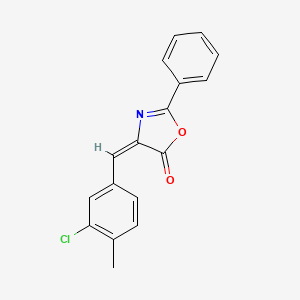
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
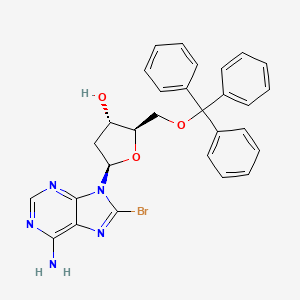
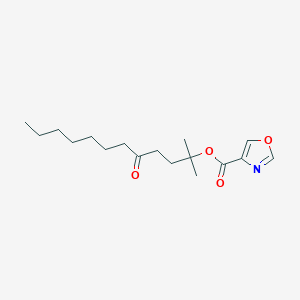
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
